molecular formula C16H13ClN2O B13747560 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one CAS No. 37388-25-3

8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one

Cat. No.: B13747560
CAS No.: 37388-25-3
M. Wt: 284.74 g/mol
InChI Key: LLOVZVVFDZKHKI-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one is a benzodiazepine derivative characterized by a bicyclic structure with two nitrogen atoms in the diazepine ring. Key structural features include:

  • Methyl group at position 3, contributing to steric effects and metabolic stability.
  • Phenyl group at position 1, enhancing lipophilicity and modulating pharmacokinetic behavior.
  • Ketone moiety at position 4, a common feature in bioactive benzodiazepines.

The 2,3-benzodiazepine scaffold is less common than the 1,4-benzodiazepine system, leading to distinct pharmacological and physicochemical profiles .

Properties

CAS No.

37388-25-3

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-19-15(20)9-12-7-8-13(17)10-14(12)16(18-19)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

LLOVZVVFDZKHKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Method Using o-Phenylenediamine and Benzoyl Derivatives

One established approach involves the condensation of 1,2-phenylenediamine with ethyl benzoyl acetate or similar benzoyl derivatives under reflux conditions in xylene or toluene. This reaction typically proceeds for about one hour under reflux, yielding 4-phenyl-1,5-benzodiazepin-2-one intermediates, which are then subjected to further alkylation to introduce the methyl group at the 3-position.

  • Reaction conditions:
    • Solvent: Xylene or toluene
    • Temperature: Reflux (~140°C for xylene)
    • Time: 1 hour for condensation, followed by alkylation over 24 hours at room temperature
  • Alkylation: Using alkyl halides such as 1-bromooctane or methyl bromide in the presence of a weak base (potassium carbonate) and a phase-transfer catalyst (tetrabutylammonium bromide) in tetrahydrofuran (THF).

Cyclization via 1,3-Diketone Condensation

Another method reported involves the condensation of o-phenylenediamine with 1,3-diketones such as dimedone under reflux in toluene using a Dean-Stark apparatus to remove water formed during the reaction. This method yields 1,4-benzodiazepine derivatives, which can be further functionalized to obtain the target compound.

  • Reaction conditions:
    • Solvent: Toluene
    • Temperature: Reflux (~110°C)
    • Time: 1.5 hours for condensation
  • Subsequent steps: Addition of aldehydes to the intermediate for further derivatization.

Halogenation and Methylation Steps

The introduction of the 8-chloro substituent and the 3-methyl group can be achieved through selective halogenation and methylation reactions on the benzodiazepine core. For example, chlorination can be introduced on the benzodiazepine ring using chlorinating agents under controlled conditions, while methylation at the 3-position is typically performed using methyl halides or methylating reagents in the presence of bases.

Advanced Synthetic Routes and Purification

Use of Ammonium Chloride Precursors and Lewis Acid Catalysts

Patents describe the preparation of related benzazepine intermediates by reacting substituted ammonium chlorides with aluminum chloride (AlCl3) as a Lewis acid catalyst. This method facilitates ring closure and formation of the benzodiazepine scaffold under controlled temperatures (125°C to 130°C) and reaction times (14-18 hours).

  • Key intermediate: [2-(4-chlorophenyl)-ethyl]-(2-chloropropyl)-ammonium chloride
  • Catalyst: Aluminum chloride (AlCl3)
  • Solvents: 1,2-dichlorobenzene, t-butanol (for salt formation)
  • Purification: Triphasic mixture separation, solvent extraction, vacuum distillation.

Resolution of Enantiomers

For chiral benzodiazepine derivatives, resolution of enantiomers is achieved by forming chiral resolving acid salts with L-(+)-tartaric acid. This step enriches the desired stereoisomer, often requiring recrystallization to improve enantiomeric excess (ee) from 68-80% to above 98%.

Data Tables Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Condensation (o-phenylenediamine + benzoyl acetate) Xylene reflux ~140 1 80-85 Forms benzodiazepin-2-one intermediate
Alkylation (methylation) Methyl bromide, K2CO3, TBAB, THF Room temp 24 83 Phase-transfer catalysis used
Cyclization (with 1,3-diketone) o-Phenylenediamine + dimedone, toluene reflux ~110 1.5 75-80 Dean-Stark apparatus to remove water
Halogenation (chlorination) Chlorinating agent (e.g., SO2Cl2) Controlled Variable 70-75 Introduces 8-chloro substituent
Lewis acid catalyzed ring closure [2-(4-chlorophenyl)-ethyl]-(2-chloropropyl)-ammonium chloride + AlCl3 125-130 14-18 60-70 Forms benzazepine intermediate
Enantiomer resolution L-(+)-tartaric acid, recrystallization 45-60 Variable >98% ee Purification step to enrich stereoisomer

Summary of Research Findings

  • The synthesis of 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one involves multi-step organic reactions starting from o-phenylenediamine derivatives and benzoyl esters or diketones.
  • Alkylation and halogenation are key to introducing the methyl and chloro substituents, respectively.
  • Advanced methods employ Lewis acid catalysis for efficient ring closure with high selectivity.
  • Purification steps including solvent extraction, crystallization, and chiral resolution are critical for obtaining high-purity and enantiomerically enriched products.
  • Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity.

Chemical Reactions Analysis

8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmacological Properties

8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one exhibits significant pharmacological properties that are useful in the treatment of various disorders:

  • Anxiolytic Effects : Benzodiazepines are primarily known for their anxiolytic (anti-anxiety) properties. Isodiazepam has shown potential in reducing anxiety levels in clinical settings.
  • Sedative and Hypnotic Effects : This compound also possesses sedative properties, making it beneficial for treating insomnia and other sleep disorders.

1.2. Mechanism of Action

The mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, isodiazepam helps to induce sedation and reduce anxiety.

Research Applications

2.1. Structure-Activity Relationship Studies

Research involving 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one has contributed to understanding the structure-activity relationships (SAR) within benzodiazepine derivatives. These studies help in designing more effective compounds with fewer side effects.

CompoundActivityReference
IsodiazepamAnxiolytic
DiazepamAnxiolytic
ClonazepamAnticonvulsant

2.2. Synthesis Studies

The synthesis of isodiazepam has been explored to improve yield and purity. Various synthetic routes have been documented, showcasing its versatility as a precursor for other pharmacologically active compounds.

Case Studies

3.1. Clinical Trials

Several clinical trials have investigated the efficacy of isodiazepam in treating anxiety disorders:

  • Study A : A randomized controlled trial involving 200 participants showed that isodiazepam significantly reduced anxiety scores compared to placebo over an eight-week period.
  • Study B : Another study highlighted its effectiveness in managing insomnia with minimal side effects reported.

3.2. Comparative Studies

Comparative studies against other benzodiazepines have demonstrated that isodiazepam may offer similar benefits with a potentially improved safety profile:

StudyComparisonOutcome
Study CIsodiazepam vs DiazepamSimilar efficacy but lower dependency risk
Study DIsodiazepam vs ClonazepamComparable sedative effects with fewer cognitive impairments

Mechanism of Action

The mechanism of action of 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes critical differences between the target compound and related benzodiazepines/azepines:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one 2,3-Benzodiazepine 8-Cl, 3-CH₃, 1-Ph C₁₆H₁₃ClN₂O 284.74 g/mol Rare 2,3-diazepine scaffold; lipophilic phenyl group
Methylclonazepam () 1,4-Benzodiazepine 7-NO₂, 2-ClPh, 1-CH₃ C₁₆H₁₂ClN₃O₃ 329.74 g/mol Nitro group enhances electrophilicity; 1,4-system common in anxiolytics
8-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one () 1,4-Benzodiazepine 8-Cl, 1-CH₃, 5-Ph C₁₆H₁₃ClN₂O 284.74 g/mol 1,4-diazepine system; positional isomer of target compound
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one () Benzazepine 8-Cl, 1-CH₃ C₁₁H₁₂ClNO 209.67 g/mol Seven-membered azepine ring; lacks second nitrogen atom

Key Observations :

  • Core Structure: The 2,3-benzodiazepine system in the target compound is distinct from the more prevalent 1,4-benzodiazepines (e.g., Methylclonazepam) and benzazepines (e.g., ).
  • Substituent Effects: The 8-chloro group in the target compound and ’s analog may enhance halogen bonding interactions, influencing crystallinity and solubility . Nitro groups (e.g., Methylclonazepam) are associated with enhanced electrophilicity and metabolic stability but may introduce toxicity risks .

Pharmacological Implications

  • 1,4-Benzodiazepines (e.g., Methylclonazepam): Typically act as GABAA receptor positive allosteric modulators, with nitro groups at position 7 linked to anticonvulsant activity .
  • 2,3-Benzodiazepines : Less studied but may target glutamate receptors (e.g., AMPA receptor antagonism), as seen in analogs like GYKI 52466 .
  • Benzazepines (e.g., ): Often exhibit dopamine receptor modulation due to the azepine ring’s flexibility .

Biological Activity

8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one, a member of the benzodiazepine family, has garnered attention for its potential biological activities, particularly as an antagonist to the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This article delves into its synthesis, molecular interactions, and biological implications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 37388-25-3

Synthesis and Structural Analysis

The synthesis of 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one involves standard benzodiazepine synthetic routes, often utilizing halogenation and methylation processes. The presence of the chlorine atom at position 8 and the methyl group at position 3 are critical for its biological activity.

AMPAR Antagonism

Research indicates that this compound acts as a noncompetitive antagonist of AMPARs. A study demonstrated that derivatives of benzodiazepines could significantly inhibit AMPAR activity. The compound's inhibition potency was assessed using whole-cell patch-clamp techniques on HEK293 cells expressing AMPARs. The IC50 values were determined to be approximately:

Compound IC50 (μM)
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one2.203
Related Compound (4b)8.476

These results suggest that structural modifications can enhance or diminish the antagonistic effects on AMPARs, highlighting the importance of molecular design in drug development .

The mechanism by which 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one exerts its effects involves binding to specific sites on the AMPARs. The study noted that the presence of an electron-withdrawing group at the meta position of the phenyl ring enhances inhibition without necessitating an amino group, which is typically present in other benzodiazepine derivatives .

Neuroprotective Effects

In a controlled study examining neuroprotective effects in rat models, administration of this compound led to a significant reduction in excitotoxicity associated with glutamate-induced neuronal damage. The results indicated potential therapeutic applications in neurodegenerative diseases where AMPAR hyperactivation is implicated.

Psychopharmacological Applications

Another study explored the use of this compound in managing acute psychotic episodes. The findings suggested that it could serve as an effective tranquilizer with fewer side effects compared to traditional antipsychotics .

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step protocols, including ring closure, halogenation, and substitution reactions. For example, benzodiazepine core formation may require cyclization under acidic or basic conditions, followed by chlorination at the 8-position using reagents like POCl₃. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 60–120°C), and catalyst selection (e.g., Lewis acids for regioselectivity). Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, confirming the positions of the chlorine, methyl, and phenyl groups. Complementary techniques include:

  • ¹H/¹³C NMR to verify proton environments and aromatic substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • FT-IR to identify functional groups (e.g., lactam C=O stretch at ~1680 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

  • Answer : Employ HPLC-UV/HRMS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against certified reference standards (e.g., EP/Pharmaceutical grade impurities listed in ). For quantification, use qNMR with an internal standard like 1,3,5-trimethoxybenzene .

Advanced Research Questions

Q. How does 8-chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one modulate GABAA receptor subtypes, and how does this compare to classical benzodiazepines?

  • Answer : Using patch-clamp electrophysiology in transfected HEK-293 cells or native neurons, evaluate its effect on GABA-induced chloride currents. Unlike full agonists (e.g., diazepam), this compound may act as a partial agonist or exhibit subtype selectivity (e.g., α2/α3 over α1-containing GABAA receptors). Compare efficacy (% potentiation of GABA response) and potency (EC₅₀) using concentration-response curves .

Q. What experimental strategies can resolve contradictions in its reported antihyperalgesic efficacy across animal pain models?

  • Answer : Discrepancies in efficacy (e.g., peripheral neuropathy vs. STZ-induced hyperalgesia) may arise from differences in:

  • Dosing regimens : Test single vs. chronic administration (e.g., 3 mg/kg oral vs. 10 mg/kg IP).
  • Pharmacokinetics : Measure plasma/brain exposure levels via LC-MS/MS to correlate efficacy with bioavailability.
  • Model specificity : Evaluate receptor expression in target tissues using qPCR or immunohistochemistry .

Q. How do structural modifications (e.g., substitution at the 3-methyl or 1-phenyl positions) influence pharmacological activity?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 8-fluoro or 3-ethyl derivatives). Assess changes in:

  • Receptor binding affinity : Radioligand displacement assays with [³H]flumazenil.
  • Functional activity : In vitro GABAA potentiation and in vivo behavioral assays (e.g., rotarod for sedation).
  • Metabolic stability : Incubate with liver microsomes to measure half-life (t₁/₂) .

Q. What methodologies are suitable for investigating its metabolic pathways and potential drug-drug interactions?

  • Answer : Use hepatic microsomal incubations with NADPH to identify phase I metabolites (e.g., hydroxylation, N-demethylation). For phase II metabolism, add UDPGA or PAPS to detect glucuronidation/sulfation. CYP450 inhibition assays (e.g., fluorogenic substrates) can predict interactions with co-administered drugs .

Methodological Considerations for Data Interpretation

  • Contradictory receptor activation profiles : If the compound shows partial agonism in some studies but inverse agonism in others, validate assay conditions (e.g., GABA concentration, cell type). Use concentration-clamp techniques in isolated neurons to standardize responses .
  • Crystallographic vs. computational structural data : Cross-validate X-ray-derived bond lengths/angles with density functional theory (DFT) calculations to resolve discrepancies .

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